5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole
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Overview
Description
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a chlorinated dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole typically involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate imidazole derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furoic acid
- 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Uniqueness
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole is unique due to its specific substitution pattern and the presence of both an imidazole ring and a chlorinated dimethylphenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
40224-91-7 |
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Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H13ClN2O/c1-8-3-11(4-9(2)12(8)13)16-6-10-5-14-7-15-10/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChI Key |
IQRPFEOJKBFMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CN=CN2 |
Origin of Product |
United States |
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